2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Overview
Description
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde is an organic compound with the molecular formula C7H12O3. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is known for its utility in organic synthesis, particularly in the formation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde typically involves the protection of aldehydes using tetrahydropyranyl (THP) groups. One common method is the reaction of acetaldehyde with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Acetaldehyde and dihydropyran.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid.
Reduction: 2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for aldehydes in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and fragrances.
Mechanism of Action
The mechanism of action of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde primarily involves its role as a protecting group. The THP group stabilizes the aldehyde functionality, preventing unwanted reactions during synthetic processes. The protection is achieved through the formation of a cyclic acetal, which can be easily removed under acidic conditions to regenerate the aldehyde.
Comparison with Similar Compounds
Similar Compounds
2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-((tetrahydro-2H-pyran-2-yl)oxy)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde is unique due to its specific use as a protecting group for aldehydes. Its ability to form stable cyclic acetals makes it particularly valuable in synthetic organic chemistry, where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
2-(oxan-2-yloxy)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-4-6-10-7-3-1-2-5-9-7/h4,7H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILOIBFMHGPQOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251952 | |
Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-13-8 | |
Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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